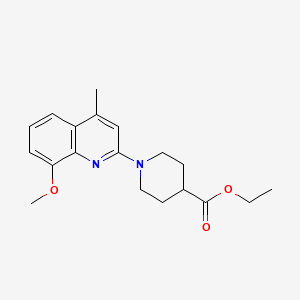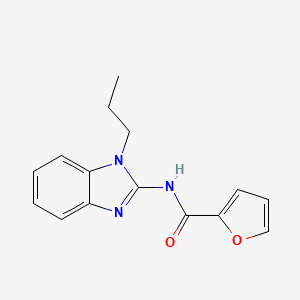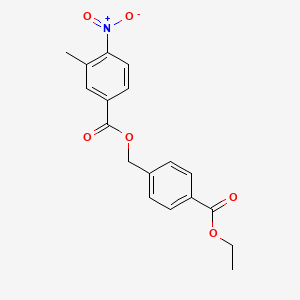
ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, also known as MQP, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate may exert its biological activities by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical and Physiological Effects:
ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been found to possess antifungal properties and has been investigated for its potential use in the treatment of fungal infections.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate in lab experiments is its relatively low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one of the limitations of using ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. One area of interest is the development of more efficient synthesis methods for ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. Another area of interest is the investigation of the potential use of ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate in the treatment of Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate and to identify its molecular targets.
Synthesis Methods
Ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate can be synthesized by the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with piperidine and ethyl 4-chloro-4-oxobutanoate in the presence of a catalyst. The resulting product is then subjected to hydrolysis to obtain ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate.
properties
IUPAC Name |
ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-24-19(22)14-8-10-21(11-9-14)17-12-13(2)15-6-5-7-16(23-3)18(15)20-17/h5-7,12,14H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISXHNOGKJILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)



![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)

![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)

![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)
